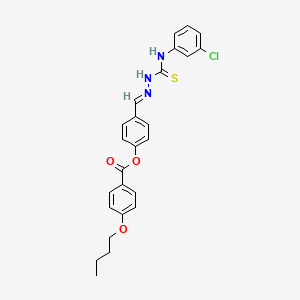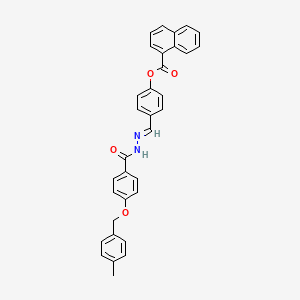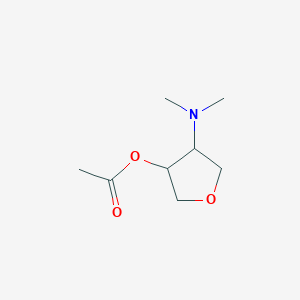
7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, such as 1-methyl-2-oxopropylthiol, under nucleophilic substitution conditions.
Methylation: The final methylation step is carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential enzyme inhibition properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antiviral, or anticancer activities, although detailed studies are required to confirm these effects.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the purine core allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific biological context and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure but with different biological effects.
Allopurinol: Used to treat gout, inhibits xanthine oxidase.
Uniqueness
7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether linkage and allyl group differentiate it from other purine derivatives, potentially leading to unique interactions and applications.
Propriétés
Formule moléculaire |
C13H16N4O3S |
|---|---|
Poids moléculaire |
308.36 g/mol |
Nom IUPAC |
3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(16(4)12(20)15-11(9)19)14-13(17)21-8(3)7(2)18/h5,8H,1,6H2,2-4H3,(H,15,19,20) |
Clé InChI |
YIMLBTNQPZAVSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)
